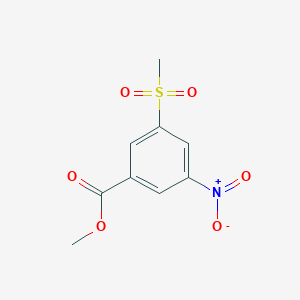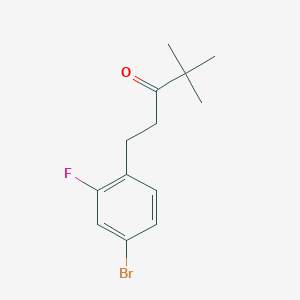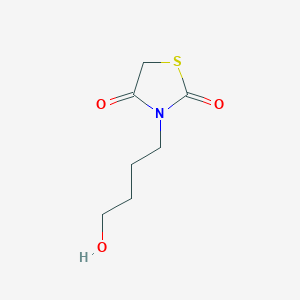
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
説明
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, also known as 4-hydroxybutyl thiazolidinedione (4-HBThd) is a dione-containing compound that has been used in scientific research due to its unique properties. It is a compound derived from the thiazolidine-2,4-dione (TZD) family, which is known for its ability to modulate a variety of biological processes. 4-HBThd has been studied for its potential applications in the fields of medicine and biochemistry, and its mechanism of action has been identified.
科学的研究の応用
Role in Metabolic Pathways and Disorders
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is structurally similar to various compounds involved in critical metabolic pathways and disorders. Notably, the compound is structurally analogous to 4-hydroxybutyric acid, a metabolite implicated in the disorder known as succinic semialdehyde dehydrogenase deficiency. This disorder affects the degradation pathway of γ-aminobutyric acid, leading to developmental delays, hypotonia, mental retardation, ataxia, and seizures in patients. The structural similarity of this compound to such metabolites suggests its potential relevance in studying metabolic disorders and developing therapeutic strategies (Pearl et al., 2003).
Neurometabolic Aberrations and Neurotransmitter Systems
Research indicates that this compound and its derivatives may be crucial in understanding neurometabolic aberrations. For instance, disorders involving valine metabolism, such as 3-hydroxyisobutyric aciduria, involve compounds structurally related to this compound. These disorders present a spectrum of symptoms, including developmental delay and metabolic instability, highlighting the compound's relevance in studying neurometabolic pathways and their implications for human health (Sass et al., 2012).
Environmental and Occupational Health
The compound's structural similarity to metabolites involved in occupational health risks, such as those induced by 1,3-butadiene, underscores its importance in environmental and occupational health research. For example, studies on 1,3-butadiene have revealed DNA adducts in individuals exposed to the compound, indicating its genotoxic potential. Understanding the behavior of structurally related compounds like this compound can contribute valuable insights into the mechanisms of toxicity and carcinogenicity of environmental contaminants (Zhao et al., 2000).
Therapeutic Potential
While direct research on this compound is limited, its structural relation to other compounds involved in metabolic pathways and disorders suggests its potential utility in therapeutic applications. For instance, its similarity to compounds used in treating metabolic disorders like tyrosine pathway disorders (e.g., nitisinone for hereditary tyrosinaemia type 1) indicates that it might have therapeutic value. Further research into the compound's specific activities and mechanisms could uncover new therapeutic approaches for various metabolic and neurometabolic disorders (Lock et al., 2014).
作用機序
Target of Action
It is known that 4-hydroxybutyrate (4hb), a structurally related compound, is incorporated into polyhydroxyalkanoate (pha) copolymers in bacteria . These copolymers have been demonstrated in diverse wild-type bacteria .
Mode of Action
For instance, 4-hydroxybutyrate acts on the GHB receptor and is a weak agonist at the GABA B receptor .
Biochemical Pathways
It is known that 4-hydroxybutyrate, a related compound, is involved in the biosynthesis of polyhydroxyalkanoate (pha) copolymers in bacteria .
Pharmacokinetics
It is known that γ-hydroxybutyric acid, a related compound, has a bioavailability of 25% when taken orally, is metabolized mainly in the liver, and has an elimination half-life of 30-60 minutes .
Result of Action
It is known that 4-hydroxybutyrate, a related compound, is biodegradable and yields 4hb, which is a normal compound in the human body and proven to be biocompatible .
Action Environment
It is known that the production of polyhydroxyalkanoate (pha) copolymers, which incorporate 4-hydroxybutyrate, a related compound, is influenced by the availability of carbon sources .
生化学分析
Biochemical Properties
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of fatty acids and ketone bodies, such as β-hydroxybutyrate dehydrogenase . This interaction is crucial for the conversion of acetoacetate to β-hydroxybutyrate, a key step in ketogenesis. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . This compound can also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with β-hydroxybutyrate dehydrogenase affects the enzyme’s activity, thereby modulating the levels of β-hydroxybutyrate in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids and ketone bodies . This compound can influence metabolic fluxes and alter the levels of key metabolites, such as β-hydroxybutyrate and acetoacetate. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization can influence the compound’s activity and function, affecting various cellular processes
特性
IUPAC Name |
3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXFFNNECRKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



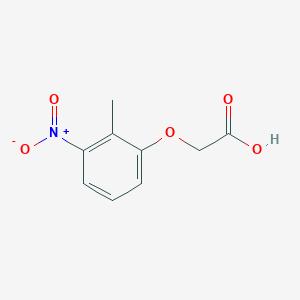
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
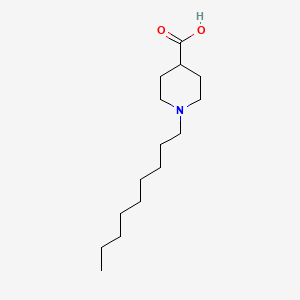
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
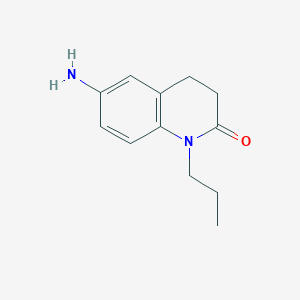

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)
